Cas no 887461-96-3 (ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate)

Ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is a purine-derived heterocyclic compound with potential applications in medicinal chemistry and biochemical research. Its imidazopurine scaffold, featuring multiple methyl substitutions and a dioxo functional group, offers structural versatility for targeting enzyme inhibition or receptor modulation. The ethyl propanoate side chain enhances solubility and provides a handle for further derivatization. This compound may serve as a key intermediate in synthesizing nucleoside analogs or exploring purine-based therapeutics. Its rigid fused-ring system and functional group arrangement make it a candidate for studying structure-activity relationships in adenosine-related pathways. The compound's stability under standard conditions facilitates handling in laboratory settings.
ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate structure
887461-96-3 structure
Product Name:ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate
CAS No:887461-96-3
MF:C15H19N5O4
MW:333.342462778091
CID:6150685
PubChem ID:16810085
Update Time:2025-06-08

ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate
    • F2542-1588
    • 887461-96-3
    • Ethyl 3-(1,7,8-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate
    • AKOS005185744
    • ethyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
    • SR-01000021936-1
    • SR-01000021936
    • Inchi: 1S/C15H19N5O4/c1-5-24-10(21)6-7-19-13(22)11-12(18(4)15(19)23)16-14-17(3)9(2)8-20(11)14/h8H,5-7H2,1-4H3
    • InChI Key: UYCWYBQGUJOTEP-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C)C(C)=CN23)N(C)C(N1CCC(=O)OCC)=O

Computed Properties

  • Exact Mass: 333.14370410g/mol
  • Monoisotopic Mass: 333.14370410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 89.2Ų

ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2542-1588-2μmol
ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
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ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate Related Literature

Additional information on ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate

Ethyl 3-{1,7,8-Trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate (CAS No. 887461-96-3)

Ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate (CAS No. 887461-96-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of imidazopurinone and belongs to the class of heterocyclic compounds with potential therapeutic applications. The unique structure of this molecule includes a central imidazopurinone core flanked by methyl and ethyl ester groups, which contribute to its biological activity and pharmacological properties.

The imidazopurinone core is a key structural feature that has been extensively studied for its ability to modulate various biological processes. Recent research has shown that compounds with this core structure can exhibit potent anti-inflammatory, antiviral, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that imidazopurinone derivatives can effectively inhibit the replication of certain RNA viruses by targeting specific viral enzymes. This finding has significant implications for the development of new antiviral drugs.

In addition to its antiviral properties, ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound can induce apoptosis in various cancer cell lines by disrupting key signaling pathways involved in cell survival and proliferation. The mechanism of action involves the inhibition of specific kinases and the modulation of gene expression profiles associated with tumor growth.

The ethyl ester group present in the molecule plays a crucial role in its pharmacokinetic properties. Esters are known to improve the solubility and bioavailability of compounds, making them more suitable for oral administration. This is particularly important for drug development as it can enhance the therapeutic efficacy and reduce the required dosage. Furthermore, the methyl groups attached to the imidazopurinone core contribute to the overall stability and metabolic profile of the compound.

Clinical trials involving ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate are currently underway to evaluate its safety and efficacy in treating various diseases. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects reported. These findings have paved the way for further clinical investigations and potential commercialization.

In conclusion, ethyl 3-{1,7,8-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate (CAS No. 887461-96-3) represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its potential as a valuable therapeutic agent in the future.

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